(S)-3-Boc-Amino-butylamine Hydrochloride
Description
(S)-3-Boc-Amino-butylamine Hydrochloride is a chiral amine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a butylamine backbone. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry. This compound is widely utilized as a building block in pharmaceutical research due to its stereochemical purity and compatibility with solid-phase synthesis protocols. Its hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction conditions.
Properties
Molecular Formula |
C₉H₂₀N₂O₂ ·HCl |
|---|---|
Molecular Weight |
188.273646 |
Synonyms |
(S)-(3-Amino-1-methylpropyl)-carbamic Acid 1,1-Dimethylethyl Ester Hydrochloride; _x000B_[(1S)-3-Amino-1-methylpropyl]-carbamic Acid 1,1-Dimethylethyl Ester Hydrochloride; N-[(1S)-3-Amino-1-methylpropyl]-carbamic Acid 1,1-Dimethylethyl Ester Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (S)-3-Boc-Amino-butylamine Hydrochloride with two related hydrochloride salts mentioned in the provided evidence, focusing on structural features, applications, and stability:
Key Research Findings and Contrasts
Protective Groups: The Boc group in (S)-3-Boc-Amino-butylamine Hydrochloride provides stability under basic conditions, unlike unprotected amines in Jatrorrhizine Hydrochloride, which may degrade in alkaline environments . However, the Boc group reduces water solubility compared to Jatrorrhizine Hydrochloride, which has inherent polar groups (e.g., hydroxyl). In contrast, 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride lacks a protective group but incorporates a fluorophenyl moiety, enhancing its bioavailability and target-binding affinity in drug design .
Biological Activity: Alkaloids like Jatrorrhizine Hydrochloride exhibit direct pharmacological activity (e.g., antimicrobial effects), whereas (S)-3-Boc-Amino-butylamine Hydrochloride primarily serves as a synthetic intermediate without intrinsic bioactivity . The fluorophenyl compound’s applications span both pharmaceuticals and agrochemicals, highlighting its versatility compared to the more specialized use of the Boc-protected amine .
Synthetic Utility: (S)-3-Boc-Amino-butylamine Hydrochloride’s chirality makes it valuable for asymmetric synthesis, whereas Jatrorrhizine Hydrochloride is typically extracted from natural sources, limiting its modularity in synthetic workflows .
Critical Notes and Limitations
- Data Gaps: Direct comparative studies on the pharmacokinetics or toxicity of these compounds are scarce.
- Contradictions : While Boc protection enhances amine stability, it may complicate deprotection steps in synthesis compared to unprotected hydrochloride salts like Jatrorrhizine.
- Industrial Relevance : The fluorophenyl compound’s high purity and stability make it preferable for large-scale applications, whereas the Boc-protected amine is more niche, suited for precision synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
